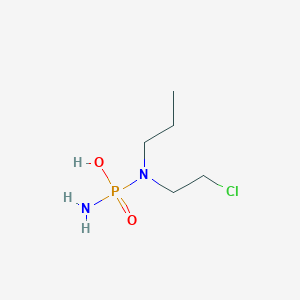![molecular formula C13H19NO B15167804 Aziridine, 2-ethyl-1-[(1R)-2-methoxy-1-phenylethyl]-, (2S)-(9CI) CAS No. 514168-46-8](/img/structure/B15167804.png)
Aziridine, 2-ethyl-1-[(1R)-2-methoxy-1-phenylethyl]-, (2S)-(9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Aziridine, 2-ethyl-1-[(1R)-2-methoxy-1-phenylethyl]-, (2S)-(9CI) is a derivative of aziridine, a three-membered nitrogen-containing heterocycle Aziridines are known for their significant ring strain, which makes them highly reactive and useful in various chemical reactions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of aziridine derivatives typically involves the reaction of alkenes with nitrene precursors or imines with carbene precursors . For the specific compound , the synthetic route may involve the use of chiral catalysts to ensure the correct stereochemistry. Common reagents include transition-metal catalysts and various oxidizing agents to facilitate the formation of the aziridine ring.
Industrial Production Methods
Industrial production of aziridines often relies on the dehydration of aminoethanol using oxide catalysts at high temperatures . Another method involves the conversion of aminoethanol to its sulfate ester, followed by base-induced sulfate elimination . These methods are scalable and provide a reliable means of producing aziridine derivatives on a large scale.
化学反応の分析
Types of Reactions
Aziridine derivatives undergo a variety of chemical reactions, including:
Nucleophilic Ring Opening: This is one of the most common reactions, where nucleophiles attack the strained aziridine ring, leading to ring opening and the formation of various products.
Oxidation and Reduction: Aziridines can be oxidized to form aziridinium ions, which are highly reactive intermediates.
Substitution Reactions: These reactions involve the replacement of one substituent on the aziridine ring with another, often facilitated by the presence of a catalyst.
Common Reagents and Conditions
Nucleophiles: Such as amines, alcohols, and thiols, are commonly used in ring-opening reactions.
Oxidizing Agents: Including peroxides and other oxygen donors, are used to oxidize aziridines to aziridinium ions.
Major Products
The major products formed from these reactions include a wide range of nitrogen-containing compounds, such as amines, amides, and imines . These products are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals.
科学的研究の応用
Aziridine derivatives, including the compound , have numerous applications in scientific research:
Medicinal Chemistry: Aziridines are used as building blocks for the synthesis of various bioactive molecules, including antibiotics and anticancer agents.
Materials Science: Aziridines are employed in the production of polymers and coatings, where their reactivity is harnessed to create cross-linked networks with enhanced mechanical properties.
Biological Research: Aziridines are investigated for their potential as enzyme inhibitors and other biologically active compounds.
作用機序
The mechanism of action of aziridine derivatives often involves the formation of highly reactive intermediates, such as aziridinium ions . These intermediates can interact with various molecular targets, including DNA and proteins, leading to a range of biological effects. The specific pathways involved depend on the structure of the aziridine derivative and the nature of the target molecule .
類似化合物との比較
Similar Compounds
Aziridine: The parent compound, known for its high reactivity and use in polymer chemistry.
Ethyleneimine: Another three-membered nitrogen-containing ring, used in similar applications as aziridines.
Uniqueness
The compound Aziridine, 2-ethyl-1-[(1R)-2-methoxy-1-phenylethyl]-, (2S)-(9CI) is unique due to its specific stereochemistry and the presence of functional groups that can participate in a variety of chemical reactions
特性
CAS番号 |
514168-46-8 |
|---|---|
分子式 |
C13H19NO |
分子量 |
205.30 g/mol |
IUPAC名 |
(2S)-2-ethyl-1-[(1R)-2-methoxy-1-phenylethyl]aziridine |
InChI |
InChI=1S/C13H19NO/c1-3-12-9-14(12)13(10-15-2)11-7-5-4-6-8-11/h4-8,12-13H,3,9-10H2,1-2H3/t12-,13-,14?/m0/s1 |
InChIキー |
RYVJPLDAEFFOTE-RFHHWMCGSA-N |
異性体SMILES |
CC[C@H]1CN1[C@@H](COC)C2=CC=CC=C2 |
正規SMILES |
CCC1CN1C(COC)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[2-(4-Fluorophenyl)ethyl]-5-(hydroxymethyl)-1,3-dihydro-2H-imidazole-2-thione](/img/structure/B15167727.png)
![2-(4'-Chlorobiphenyl-4-YL)-1H-benzo[D]imidazole-5-carboxylic acid](/img/structure/B15167730.png)
![2-{[4-(3,5-Dimethyl-1H-pyrazol-1-yl)-1-phthalazinyl]sulfanyl}-N-phenylacetamide](/img/structure/B15167736.png)

![[3-(Aminomethyl)-5-fluorophenyl]methanol](/img/structure/B15167743.png)
![3-[2-(Trimethoxysilyl)ethyl]pyridine](/img/structure/B15167749.png)
![Acetamide,2-[[1-(2,4-dimethoxyphenyl)-1H-tetrazol-5-YL]thio]-N-(5-methyl-3-isoxazolyl)-](/img/structure/B15167752.png)
![4-Chloro-2-formamido-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B15167764.png)

![Acetamide,N-(3-ethoxypropyl)-2-(2H-1,2,4-triazino[5,6-B]indol-3-ylthio)-](/img/structure/B15167787.png)



